3-(3-Chlorobenzenesulfonyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,14H2 |
InChI Key |
CMKRONVVSYOZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Benzenesulfonyl Aniline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For complex structures like substituted benzenesulfonyl anilines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for unambiguous assignment of all proton and carbon signals. psu.edu
Proton NMR (¹H NMR) Chemical Shift Analysis of the Sulfonamide N-H and Aromatic Protons
The ¹H NMR spectrum provides critical data on the chemical environment of protons within a molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by factors such as proximity to electronegative atoms (like nitrogen, oxygen, and halogens) and unsaturated systems like aromatic rings. libretexts.org
Sulfonamide N-H Proton: The proton attached to the sulfonamide nitrogen (SO₂-NH) typically appears as a singlet in the ¹H NMR spectrum. Its chemical shift can vary significantly depending on the solvent and concentration. In many sulfonamide derivatives, this proton resonance is observed in the downfield region, often between 4.5 and 10.5 ppm. ripublication.comresearchgate.netresearchgate.net The broad range and variability are due to factors like hydrogen bonding and the electronic effects of the substituents on both aromatic rings.
Aromatic Protons: The aromatic protons of the two benzene (B151609) rings in 3-(3-Chlorobenzenesulfonyl)aniline resonate in the range of approximately 6.5 to 8.5 ppm. ripublication.com The specific chemical shifts are dictated by the substitution pattern. The electron-withdrawing nature of the sulfonyl group (-SO₂-) and the chlorine atom deshields the adjacent protons, causing them to appear at a lower field (higher ppm value). Conversely, the amino group (-NH₂) on the aniline (B41778) ring is an electron-donating group, which shields the aromatic protons, shifting them to a higher field (lower ppm value). The coupling patterns (splitting of signals) between adjacent protons further aid in assigning the specific position of each proton on the rings.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Sulfonamide N-H | 4.5 - 10.5 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation of the Benzenesulfonyl Aniline Scaffold
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The benzenesulfonyl aniline scaffold presents a series of distinct signals for the aromatic carbons. Similar to ¹H NMR, the chemical shifts are influenced by the electronic effects of the substituents.
The carbons directly bonded to the electronegative sulfonyl group and the chlorine atom are typically found further downfield (higher ppm). The carbon atoms of the aniline ring are influenced by the electron-donating amino group. The symmetry of the molecule also plays a role; for instance, N-methyl-isoindole, a related structure, presents only five carbon resonances due to its symmetry. ipb.pt For a complete and unambiguous assignment, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. psu.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for the Benzenesulfonyl Aniline Scaffold
| Carbon Type | Typical Chemical Shift (δ) in ppm |
|---|---|
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-S | 138 - 142 |
| Aromatic C-N | 145 - 150 |
Advanced Multidimensional NMR Techniques for Structural Elucidation
For complex molecules where 1D spectra exhibit overlapping signals, multidimensional NMR techniques are essential for complete structural assignment. ipb.ptresearchgate.net These experiments provide correlation data that reveal connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within each aromatic ring. psu.edu
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of a proton signal to the carbon atom to which it is attached. psu.edu
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments provide information about the spatial proximity of nuclei, which can help differentiate between regioisomers. ipb.pt
The combination of these techniques allows for a step-by-step assembly of the molecular structure, providing unambiguous evidence for the connectivity and substitution pattern of compounds like this compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. libretexts.org It is an effective tool for identifying the presence of specific functional groups.
Identification of Sulfonamide S-N Stretching Vibrations
The sulfonamide group (-SO₂NH-) has several characteristic vibrational modes. The stretching vibration of the sulfur-nitrogen (S-N) bond is a key diagnostic feature. Studies on benzenesulfonamide (B165840) derivatives have identified the S-N stretching band in their IR spectra. nih.gov This absorption is typically found in the fingerprint region of the spectrum, often around 900 cm⁻¹. However, its position can be influenced by coupling with other vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent, usually appearing as strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Analysis of Aromatic and Amine Vibrational Modes in this compound
The IR spectrum of this compound is rich with bands corresponding to the aniline and substituted benzene moieties.
N-H Vibrations: The primary amine (-NH₂) of the aniline portion gives rise to characteristic N-H stretching vibrations. Typically, two distinct bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. orgchemboulder.commaterialsciencejournal.orgresearchgate.net An N-H bending (scissoring) vibration is also expected, usually appearing in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org A broad N-H wagging band may also be seen between 910-665 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) in aniline derivatives typically produces a strong band between 1335-1250 cm⁻¹. orgchemboulder.comwikieducator.org
Aromatic Vibrations: The presence of the benzene rings is confirmed by several bands. C-H stretching vibrations for aromatic protons appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations appear between 900-675 cm⁻¹, and their specific pattern can provide clues about the substitution pattern of the benzene rings.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Weak, Sharp |
| Amine (-NH₂) | Bending (Scissor) | 1650 - 1580 | Medium |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |
| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1330 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 | Strong |
| Sulfonamide (S-N) | Stretch | ~900 | Medium-Weak |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.
In mass spectrometry, the molecular ion (M⁺) peak is fundamental for determining the precise molecular mass of a compound. For this compound, the molecular ion is formed by the loss of an electron upon ionization. The exact mass of the molecular ion can be calculated using the masses of the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, Sulfur-32, and Chlorine-35). High-resolution mass spectrometry can measure this mass with exceptional accuracy, which is crucial for confirming the elemental composition of the molecule.
The presence of a chlorine atom in this compound results in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate ratio of 3:1), the mass spectrum will exhibit two molecular ion peaks separated by two mass units. The peak corresponding to the molecule containing ³⁵Cl will be the M⁺ peak, and the peak for the molecule with ³⁷Cl will be the M+2 peak, with a relative intensity of approximately one-third of the M⁺ peak. This isotopic signature is a key identifier for chlorine-containing compounds.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₁₂H₁₀ClNO₂S | 267.0121 |
This table presents the calculated monoisotopic mass for this compound.
The fragmentation pattern in mass spectrometry provides valuable information about the structural connectivity of a molecule. For substituted benzenesulfonyl anilines, several characteristic fragmentation pathways are observed upon electron impact or other ionization methods. nih.govresearchgate.netresearchgate.netnih.gov
A prominent fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond, leading to the formation of ions corresponding to the aniline and benzenesulfonyl moieties. researchgate.net Another significant and characteristic fragmentation is the elimination of a neutral sulfur dioxide (SO₂) molecule, corresponding to a loss of 64 mass units from the molecular ion. nih.govresearchgate.net This process often occurs through a rearrangement in the gas phase. The presence of electron-withdrawing groups, such as the chlorine atom on the benzenesulfonyl ring of this compound, can influence the propensity for this SO₂ extrusion. nih.gov
| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Origin |
| [C₁₂H₁₀ClNO₂S]⁺ | 267/269 | Molecular Ion (M⁺) |
| [C₁₂H₁₀NCl]⁺ | 203/205 | Loss of SO₂ from M⁺ |
| [C₆H₄ClSO₂]⁺ | 175/177 | Cleavage of S-N bond |
| [C₆H₆N]⁺ | 92 | Aniline fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
This interactive table outlines the plausible fragmentation patterns for this compound based on known fragmentation of related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
For aromatic compounds like this compound, the principal electronic transitions are of the π → π* type within the benzene rings. up.ac.za Benzene itself exhibits intense absorption bands around 180 nm and 200 nm, and a weaker, structured band around 260 nm. up.ac.za The substitution of functional groups onto the benzene ring typically causes a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.zashimadzu.com
| Compound/Moiety | Typical λ_max (nm) | Transition Type |
| Benzene | ~255 | π → π* (Secondary) |
| Aniline | ~230 (Primary), ~280 (Secondary) | π → π |
| Phenol | ~210 (Primary), ~270 (Secondary) | π → π |
This table shows typical UV-Vis absorption maxima for benzene and related substituted compounds, illustrating the effect of substituents.
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. mdpi.comnih.gov By measuring the frequencies of rotational transitions, the moments of inertia of a molecule can be determined with great accuracy, which in turn allows for the calculation of bond lengths and angles. mdpi.com
In the case of this compound, the key conformational parameters would be the dihedral angles defining the orientation of the two aromatic rings with respect to the central -SO₂NH- linker. The analysis of the rotational spectra of different isotopic species (e.g., by substituting ¹⁴N with ¹⁵N or ³²S with ³⁴S) can provide a detailed picture of the molecular geometry. nih.gov Furthermore, the hyperfine structure arising from the interaction of the nuclear quadrupole moments of atoms like ¹⁴N and ³⁵Cl/³⁷Cl with the molecular rotation can provide additional structural information and aid in the unambiguous identification of conformers. mdpi.comnih.gov
This interactive table summarizes the key parameters obtained from rotational spectroscopy and the structural information they provide.
Crystallographic Investigations and Solid State Architecture of 3 3 Chlorobenzenesulfonyl Aniline
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.edu This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the parameters of the crystal lattice.
In the solid state, diaryl sulfone molecules adopt a conformation that is a balance of intramolecular steric and electronic effects. The geometry around the central sulfur atom is typically a distorted tetrahedron. For the analogous 4-aminophenyl sulfones, a significant feature is the electronic communication between the amino group and the sulfonyl group. rsc.org This interaction leads to a degree of charge transfer from the electron-donating amino group to the electron-withdrawing sulfonyl group, resulting in a shortening of the C-N and C-S bond lengths and an increase in the quinoidal character of the aminophenyl ring. rsc.org
Table 1: Expected Conformational Features of 3-(3-Chlorobenzenesulfonyl)aniline based on Analogous Structures
| Feature | Expected Characteristic | Basis of Expectation |
|---|---|---|
| Sulfur Geometry | Distorted Tetrahedral | Consistent with sulfone group geometry. |
| Ring Conformation | Planar Aromatic Rings | Standard for benzene (B151609) rings. |
| Dihedral Angle | Significant twist between the two phenyl rings | Observed in analogous diaryl sulfones to minimize steric hindrance. rsc.org |
| C-S-C Angle | ~104-105° | Typical for diaryl sulfones. |
The crystal packing of aminophenyl sulfones is primarily driven by the formation of intermolecular hydrogen bonds and other non-covalent interactions. rsc.org The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, are a direct consequence of these interactions. While the specific unit cell dimensions for this compound are unknown, analysis of related compounds provides insight into the likely packing motifs. For instance, the crystal structures of 4-aminophenyl 4-X-phenyl sulfones reveal that the packing is often dominated by the interactions of the aminophenylsulfonyl moiety. rsc.org
Table 2: Representative Unit Cell Parameters for Analogous 4-Aminophenyl Sulfones
| Compound (X=) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|
| NO₂ | Monoclinic | P2₁/c | 13.931 | 7.464 | 11.967 | 108.89 | 4 |
| CN | Monoclinic | P2₁/n | 13.628 | 7.502 | 12.227 | 107.54 | 4 |
| F | Monoclinic | P2₁/a | 10.155 | 16.273 | 7.218 | 108.18 | 4 |
| OCH₃ | Monoclinic | P2₁/c | 11.411 | 5.867 | 19.467 | 99.38 | 4 |
| NH₂ | Orthorhombic | P2₁2₁2₁ | 16.489 | 12.261 | 5.856 | 90 | 4 |
Data sourced from a study on 4-aminophenyl (4-substituted phenyl) sulfones. rsc.org
Intermolecular Interactions in Crystalline this compound
The supramolecular structure of crystalline organic compounds is dictated by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker van der Waals forces.
The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding involving the amino group (N-H) as a donor and the sulfonyl oxygen atoms (S=O) as acceptors. In the crystal structures of 4-aminophenyl sulfones, these N-H···O=S hydrogen bonds are the dominant feature, often linking molecules into chains or two-dimensional networks. rsc.org The N···O distances in these interactions are indicative of moderately strong hydrogen bonds. rsc.orgrsc.org
Given the presence of both an amino group and sulfonyl oxygens, it is highly probable that this compound will exhibit similar N-H···O hydrogen bonding motifs. The presence of water molecules in a hydrated crystal form could introduce O-H···O bonds. Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and sulfonyl oxygen acceptors, are also likely to play a role in stabilizing the crystal packing. rsc.org
Table 3: Expected Hydrogen Bond Parameters in Crystalline this compound
| Donor-H···Acceptor | Expected Distance (D···A) | Expected Angle (D-H···A) | Role in Crystal Packing |
|---|---|---|---|
| N-H···O=S | ~2.9 - 3.2 Å | ~150 - 170° | Formation of primary structural motifs (chains, sheets). rsc.org |
The chlorine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. In the context of the crystal structure, the chlorine atom could form C-Cl···O or C-Cl···N halogen bonds with the sulfonyl oxygen or the amino nitrogen of a neighboring molecule. These interactions, if present, would provide additional stability to the crystal packing and influence the orientation of the molecules. Other non-covalent interactions involving the chlorine atom include weaker dipole-dipole and van der Waals forces.
Polymorphism and Pseudopolymorphism of Sulfonamide Derivatives
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. researchgate.netresearchgate.net Sulfonamide derivatives, a significant class of therapeutic agents, are known to exhibit polymorphism, a phenomenon that has been the subject of considerable research. researchgate.netnih.gov
Investigations into a range of sulfonamides have revealed that the presence of polymorphism is a common characteristic. researchgate.net The structural basis for this polymorphism often lies in the varied hydrogen-bonding arrangements facilitated by the functional groups present in sulfonamides, namely the p-amino group, the acidic N1-hydrogen atom, and the oxygen atoms of the sulfonamide group. researchgate.net These groups can engage in different intermolecular hydrogen-bonding motifs, leading to the formation of distinct crystal lattices.
The electronic properties of substituents on the N1-position of the sulfonamide can influence the strength of these hydrogen bonds, thereby affecting the propensity of the compound to crystallize in multiple forms. researchgate.net Even minor alterations in the molecular structure of sulfonamide derivatives can lead to significant changes in the compactness of their crystal packing. researchgate.net
A study of sixteen different sulfonamides identified polymorphism in eight of the compounds, and the formation of solvates (a form of pseudopolymorphism where solvent molecules are incorporated into the crystal lattice) in two others. researchgate.net This highlights the prevalence of multiple crystalline forms within this class of compounds. The differences in the crystal structures of polymorphs can be elucidated through techniques such as X-ray diffraction and infrared spectroscopy, while thermal analysis can be used to probe the energetic relationships between them. researchgate.net
The following table provides examples of sulfonamide derivatives for which polymorphism has been reported.
| Sulfonamide Derivative | Number of Identified Polymorphs/Solvates | Key Structural Features Influencing Polymorphism |
| General Sulfonamides | Multiple | Hydrogen-bonding of p-amino, N1-hydrogen, and sulfonyl oxygens researchgate.net |
| Sulfamethoxazole | - | Tautomeric structures and hydrogen bonding acs.org |
| Fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides | Polymorphs and pseudopolymorphs | H-bonds, CH/O, π/π, and F/F interactions |
| Sulfathiazole | Multiple | Ability to crystallize into distinct forms acs.org |
It is important to note that while general trends can be observed, predicting the polymorphic behavior of a specific sulfonamide derivative based solely on its chemical structure remains a challenge due to the complex interplay of intermolecular interactions that govern crystal packing. researchgate.net
Cocrystallization Strategies for Sulfonamide Systems and Crystal Engineering
Crystal engineering provides a powerful strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) by designing and controlling the formation of crystalline solids. nih.gov For sulfonamide systems, cocrystallization has emerged as a particularly effective approach to enhance properties such as solubility, dissolution rate, and stability without altering the chemical structure of the sulfonamide itself. nih.gov
Cocrystals are multicomponent crystals in which a stoichiometric amount of a second molecule, known as a coformer, is incorporated into the crystal lattice of the API. The interactions between the API and the coformer are typically non-covalent, with hydrogen bonding playing a predominant role in the assembly of sulfonamide cocrystals. acs.org
The sulfonamide functional group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is highly amenable to forming robust hydrogen-bonding networks with a variety of coformers. acs.org A common and persistent interaction observed in sulfonamide cocrystals is the hydrogen bond between the sulfonamide NH donor and a suitable acceptor on the coformer molecule, such as a pyridine (B92270) N-oxide. acs.org The specific geometry of this interaction can vary, leading to the formation of discrete pairs, infinite chains, or cyclic motifs within the crystal structure. acs.org
The selection of an appropriate coformer is a critical step in the design of sulfonamide cocrystals. Coformers are chosen based on their ability to form complementary hydrogen bonds with the sulfonamide. A variety of molecules have been successfully employed as coformers for sulfonamides, including carboxylic acids, amides, and other nitrogen-containing heterocycles.
Several techniques can be employed for the preparation of sulfonamide cocrystals, each with its own advantages. Some common methods include:
Solvent Evaporation: This is a widely used method where the sulfonamide and coformer are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of cocrystals.
Grinding: Mechanochemical grinding of a solid mixture of the sulfonamide and coformer, sometimes with the addition of a small amount of liquid (liquid-assisted grinding), can induce cocrystal formation.
Slurry Crystallization: In this method, a suspension of the sulfonamide in a solvent where it has low solubility is treated with the coformer. The system is stirred until the transformation to the more stable cocrystal is complete.
The following table summarizes some of the strategies and outcomes of sulfonamide cocrystallization.
| Cocrystallization Strategy | Coformer Type | Resulting Property Enhancement |
| Hydrogen-bond driven self-assembly | Pyridine-N-oxides | Formation of predictable supramolecular motifs acs.org |
| Mechanochemical synthesis | Various | Efficient and solvent-free cocrystal formation |
| Solvent-based methods | Carboxylic acids, amides | Improved solubility and dissolution rates nih.gov |
The successful application of crystal engineering through cocrystallization offers a valuable tool for optimizing the solid-state properties of sulfonamide derivatives, thereby potentially improving their therapeutic performance. nih.gov
Computational and Theoretical Studies on 3 3 Chlorobenzenesulfonyl Aniline
Quantum chemical calculations have become indispensable tools for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For 3-(3-Chlorobenzenesulfonyl)aniline, these theoretical studies provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their most stable three-dimensional arrangement. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are utilized to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.govscispace.com
The process involves finding the minimum energy conformation of the molecule on its potential energy surface. This optimized geometry is crucial as it serves as the foundation for all other subsequent computational analyses, including the calculation of electronic properties and vibrational frequencies. nih.govscispace.com The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through these calculations. The distribution of electrons within the molecule, its molecular orbitals, and charge distribution are key aspects of its electronic structure that DFT can effectively model. researchgate.netresearchgate.net
Table 1: Representative Geometric Parameters Calculated by DFT (Note: The following data is illustrative for a generic sulfonamide structure, as specific experimental or calculated values for this compound were not available in the reviewed literature.)
| Parameter | Typical Calculated Value (B3LYP) |
| S-N Bond Length | ~1.65 Å |
| S-O Bond Length | ~1.45 Å |
| S-C Bond Length | ~1.78 Å |
| C-Cl Bond Length | ~1.75 Å |
| C-N Bond Length (aniline) | ~1.40 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
Basis Set Selection and Functional Comparison for Sulfonamide Systems (e.g., B3LYP, MP2)
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to represent the electronic wave function. uomustansiriyah.edu.iqyoutube.commit.edu For sulfonamide systems containing sulfur, the selection of an appropriate basis set is critical. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. nih.govscispace.com The inclusion of polarization functions (d,p) is important for accurately describing the bonding around the sulfur atom, which can involve d-orbitals. researchgate.netyoutube.com Diffuse functions (+) are often added for systems with anions or lone pairs to better model the electron density far from the nucleus. youtube.com
Functionals like B3LYP offer a good balance between computational cost and accuracy for many organic molecules. nih.gov However, for certain properties or systems, other methods like Møller-Plesset perturbation theory (MP2) may be used for comparison. MP2 is an ab initio method that includes electron correlation effects more explicitly than standard DFT functionals. For sulfur-containing compounds, studies have shown that it is important to use basis sets that include "tight" d functions to achieve accurate energy values. researchgate.net The choice of functional and basis set represents a trade-off between the desired accuracy and the available computational resources. youtube.commit.edu
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.netthaiscience.infoscirp.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. These parameters are calculated using the optimized geometry of the molecule. For aniline (B41778) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the aromatic rings. thaiscience.info
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are representative for substituted anilines and are used for illustrative purposes.)
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.0 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |
| Ionization Potential | I | -EHOMO | 5.0 to 6.5 |
| Electron Affinity | A | -ELUMO | 1.0 to 2.5 |
| Chemical Hardness | η | (I - A) / 2 | 1.5 to 2.5 |
| Electronegativity | χ | (I + A) / 2 | 3.0 to 4.5 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.netmdpi.comresearchgate.netnih.gov
Different colors on the MEP map signify different potential values. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group. researchgate.net Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine hydrogens. nih.gov The MEP map provides a comprehensive picture of the molecule's reactivity, which is useful for understanding its interactions with other molecules. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. materialsciencejournal.org
For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) interactions that contribute to its stability. For instance, it can reveal the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings or the S=O bonds. materialsciencejournal.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, where a higher E(2) value indicates a stronger interaction. This analysis helps to rationalize the electronic communication between the 3-chlorobenzenesulfonyl group and the aniline moiety. materialsciencejournal.org
Thermodynamic Parameters from Quantum Chemical Methods
Quantum chemical calculations can predict various thermodynamic properties of a molecule at a given temperature. These parameters are derived from the vibrational frequency calculations performed on the optimized geometry of the molecule. researchgate.net Key thermodynamic parameters include the zero-point vibrational energy (ZPVE), enthalpy (H), Gibbs free energy (G), and entropy (S).
These calculations provide insights into the stability of the molecule and the energetics of potential reactions. The total energy, enthalpy, and Gibbs free energy are indicators of the molecule's thermodynamic stability. Entropy provides a measure of the disorder of the system. These computed values are crucial for understanding the behavior of this compound under different thermal conditions. researchgate.net
Table 3: Calculated Thermodynamic Parameters (Illustrative) (Note: These are example values and not specific to this compound.)
| Parameter | Symbol | Description |
| Total Energy | Etotal | The sum of electronic and zero-point energies. |
| Enthalpy | H | The sum of the total internal energy and the product of pressure and volume. |
| Gibbs Free Energy | G | A thermodynamic potential that measures the "useful" or process-initiating work obtainable from an isothermal, isobaric thermodynamic system. |
| Entropy | S | A measure of the randomness or disorder of a system. |
| Heat Capacity | Cv | The amount of heat that must be added to a specified amount of a substance to cause a unit rise in its temperature. |
Conformational Analysis
Potential energy surface (PES) mapping is a computational technique used to explore the various possible conformations of a molecule and their corresponding energies. For molecules like this compound, the PES is typically mapped by systematically rotating the dihedral angles around the S-N bond and the bonds connecting the sulfur and nitrogen atoms to the phenyl rings.
Energy minimization calculations, often employing density functional theory (DFT) methods, are then used to identify the lowest energy conformations, which represent the most stable structures of the molecule. For substituted diphenylsulfonamides, these studies often reveal a limited number of stable conformers. The global minimum energy conformation is dictated by a balance of steric hindrance and weak intramolecular interactions.
A study on a closely related compound, 3-(3-aminophenylsulfonyl)aniline, revealed a solid-state conformation where the two aromatic rings are oriented at a dihedral angle of 79.48(4)°. Intramolecular C-H···O hydrogen bonds were observed to stabilize this arrangement, leading to the formation of five-membered rings. It is plausible that this compound would adopt a similar folded conformation to facilitate weak intramolecular interactions.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. These simulations can reveal the transitions between different low-energy conformations and the flexibility of the molecule in various environments, such as in solution. Simulated annealing is another computational technique that can be used to explore the conformational space and identify low-energy minima by mimicking the process of heating and slow cooling. For flexible molecules like sulfonamides, MD simulations can help in understanding how the molecule might adapt its shape to interact with biological targets.
The presence of a chlorine atom on the benzenesulfonyl ring can influence the conformational preferences of this compound in several ways. The electron-withdrawing nature of chlorine can affect the electron density distribution around the sulfonamide group, potentially influencing the rotational barrier around the S-N bond. Furthermore, the size of the chlorine atom can introduce steric constraints that favor certain conformations over others to minimize steric clashes. The position of the chlorine atom (meta in this case) is crucial, as it will have a different electronic and steric influence compared to an ortho or para substitution. Computational studies on a series of substituted sulfonamides have shown that the nature and position of substituents on the aromatic rings play a significant role in determining the preferred molecular conformation.
Intermolecular Interaction Energy Calculations
In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. Quantum chemical calculations can be used to quantify the strength of these interactions, which include hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the chlorine atom.
For sulfonamides, N-H···O hydrogen bonds are a dominant feature in their crystal packing, often forming chains or dimeric motifs. In the case of this compound, the amino group on the aniline ring provides a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. The chlorine atom can also participate in weak C-H···Cl and Cl···Cl interactions. The calculation of intermolecular interaction energies helps in understanding the stability of the crystal lattice and can be used to predict polymorphism, where a compound can exist in multiple crystalline forms.
Table 1: Representative Intermolecular Interaction Energies in Substituted Sulfonamide Crystals
| Interaction Type | Typical Energy Range (kcal/mol) |
| N-H···O Hydrogen Bond | -3 to -8 |
| C-H···O Weak Hydrogen Bond | -1 to -3 |
| π-π Stacking | -1 to -5 |
| C-H···π Interactions | -0.5 to -2.5 |
| Halogen Bonds (e.g., Cl···O) | -1 to -4 |
Note: These are general ranges for related compounds and not specific calculated values for this compound.
Reaction Mechanism Studies through Computational Approaches
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically prepared by the reaction of 3-chlorobenzenesulfonyl chloride with aniline, computational studies can model the reaction pathway. This involves identifying the transition states and intermediates to determine the reaction's feasibility and kinetics.
In Silico Predictions for Novel Sulfonyl Aniline Derivatives
The sulfonyl aniline scaffold is a common feature in many biologically active molecules. In silico methods are widely used in drug discovery to predict the properties and activities of novel derivatives. By modifying the structure of this compound computationally, it is possible to screen for derivatives with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity).
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of related compounds to predict the biological activity of new designs. Molecular docking simulations can predict how these novel derivatives might bind to the active site of a protein, guiding the design of more potent and selective inhibitors.
Supramolecular Chemistry and Intermolecular Interactions in Sulfonamide Systems
Design Principles for Supramolecular Synthons of Sulfonamides
The rational design of crystalline materials, a cornerstone of crystal engineering, relies heavily on the concept of supramolecular synthons. These are structural units within a supramolecular assembly that are formed by intermolecular interactions. For sulfonamides, the functional group (-SO₂NH-) presents a versatile platform for creating robust and predictable synthons due to its capacity for multiple hydrogen bond interactions.
The design principles for supramolecular synthons involving sulfonamides are centered around the hydrogen bond donor capacity of the N-H group and the acceptor capacity of the sulfonyl oxygen atoms. However, building a comprehensive library of these synthons is challenging because of the functional group's complexity, which includes multiple hydrogen bond donors and acceptors. ucla.edu The competition from other functional groups within a molecule can lead to a hierarchy of synthon formation. ucla.edunih.gov
Key strategies in designing sulfonamide-based supramolecular synthons include:
Co-crystallization: Introducing co-former molecules that can predictably interact with the sulfonamide group. For instance, molecules with strong hydrogen bond accepting groups like N-oxides or amides can form reliable heterosynthons with the sulfonamide N-H donor. ucla.edunih.gov
Electrostatic Potential Analysis: Computational methods, such as calculating the molecular electrostatic potential (MEP), are employed to predict the most likely sites for intermolecular interactions. The negative electrostatic potential on the sulfonyl oxygen atoms and the positive potential on the N-H proton guide the formation of hydrogen bonds. nih.gov
Control of Intermolecular Competition: The presence of other functional groups can lead to competition in hydrogen bond formation. Understanding the relative strength of different possible synthons is crucial. For example, the sulfonamide-lactam and sulfonamide-syn-amide synthons have been studied to expand the library of reliable interactions. nih.gov
The development of these principles allows for a more rational approach to creating sulfonamide cocrystals with desired structural motifs and properties. nih.gov
Role of Hydrogen Bonding in Directing Supramolecular Assemblies of Benzenesulfonyl Anilines
Hydrogen bonding is a fundamental and powerful tool in directing the self-assembly of molecules in the solid state. mdpi.comsigmaaldrich.com Its directionality, specificity, and strength make it a primary interaction for constructing desired supramolecular architectures. sigmaaldrich.com In benzenesulfonyl aniline (B41778) derivatives, the interplay of the sulfonamide N-H donor and the sulfonyl oxygen acceptors, along with the amino N-H donors of the aniline moiety, dictates the final crystal packing.
A prime example can be seen in the crystal structure of 3-(3-Aminophenylsulfonyl)aniline, a compound closely related to 3-(3-Chlorobenzenesulfonyl)aniline. In its solid state, the molecules are linked by intermolecular N-H···O hydrogen bonds. nih.gov This fundamental interaction is a recurring motif in sulfonamide structures, often leading to the formation of chains or dimeric structures. thermofisher.comescholarship.org
The key hydrogen bonding interactions in benzenesulfonyl aniline systems include:
N-H···O Bonds: The sulfonamide N-H group acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule. This is often the most prominent and stabilizing interaction. In some structures, this interaction forms R²₂(8) graph set motifs, creating robust dimers. thermofisher.com
C-H···O Bonds: Weaker C-H···O hydrogen bonds, where aromatic C-H groups interact with sulfonyl oxygens, also contribute to the stability of the crystal lattice. nih.gov
π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzenesulfonyl and aniline moieties can further stabilize the supramolecular assembly. nih.govthermofisher.com
The specific substitution pattern on the aromatic rings can influence the electronic properties of the N-H groups, thereby modulating the strength of the hydrogen bonds. For instance, electron-withdrawing substituents can increase the acidity of the N-H proton, leading to stronger hydrogen bonds. ucla.edunih.gov The combination of these interactions directs the formation of complex three-dimensional networks, influencing properties like melting point, solubility, and polymorphism. nih.gov
Anion Binding Properties of the Sulfonamide Functional Group
The sulfonamide functional group is a well-established motif in supramolecular chemistry for the recognition and binding of anions. Current time information in Bangalore, IN.researchgate.net This capability stems from the acidic nature of the N-H proton, which makes it an effective hydrogen bond donor. researchgate.net When incorporated into a receptor molecule, the sulfonamide group can form strong hydrogen bonds with anionic guest species.
The principles of anion binding by sulfonamides include:
Hydrogen Bond Donation: The primary mechanism of anion binding is the formation of one or more N-H···Anion hydrogen bonds. The strength of this interaction is dependent on the acidity of the sulfonamide N-H and the basicity of the anion. Current time information in Bangalore, IN.
Acidity and Binding Strength: Generally, increasing the acidity of the sulfonamide N-H group, for example by introducing electron-withdrawing groups on the aryl ring, enhances its hydrogen bond donating ability and leads to tighter anion binding. researchgate.net
Deprotonation: In the presence of highly basic anions, the interaction can lead to the deprotonation of the sulfonamide group rather than simple hydrogen bond formation. This results in the formation of a sulfonyl-anion conjugate base. Current time information in Bangalore, IN.
Studies have shown that aryl sulfonamides can effectively bind various anions, with affinities often highest for more basic anions like chloride. researchgate.net While other functional groups like tetrazoles may exhibit stronger binding in some contexts, sulfonamides remain a valuable and widely used component in the design of anion receptors. researchgate.net
Crystal Engineering Strategies for Benzenesulfonyl Aniline Derivatives
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on a thorough understanding of intermolecular interactions. researchgate.net For benzenesulfonyl aniline derivatives, the strategies revolve around the predictable and hierarchical nature of non-covalent interactions, primarily hydrogen bonding and π-π stacking.
Key strategies applicable to this class of compounds include:
Exploiting Robust Synthons: The reliable formation of N-H···O hydrogen bonds between sulfonamide groups can be used as a primary tool to build up crystal lattices. The formation of dimers or catemers (chains) through these interactions is a common feature. nih.govthermofisher.com
Hierarchical Assembly: The final crystal structure is often the result of a hierarchy of interactions. Strong hydrogen bonds dictate the primary assembly (e.g., dimers or chains), which are then packed together through weaker interactions like C-H···O bonds and π-π stacking to form the three-dimensional structure. thermofisher.com
Polymorph Control: Different arrangements of molecules in the crystal lattice can lead to polymorphism, where a compound exists in multiple crystal forms with different physical properties. nih.gov Crystal engineering strategies can be employed to target a specific polymorph by controlling crystallization conditions (e.g., solvent, temperature) that favor certain intermolecular interactions over others.
Co-crystal Formation: As mentioned previously, the introduction of a second molecular component (a co-former) to form a co-crystal is a powerful strategy. nih.gov For benzenesulfonyl anilines, co-formers with complementary hydrogen bonding sites (e.g., pyridines, carboxylic acids) can be used to generate novel supramolecular synthons and modify the physicochemical properties of the solid.
The analysis of the crystal packing of related structures, such as 3-(3-aminophenylsulfonyl)aniline, reveals how these strategies are manifested. In this case, intermolecular N-H···O hydrogen bonds and π-π stacking interactions work in concert to stabilize the crystal structure. nih.gov The application of these principles allows for a degree of predictability in the solid-state assembly of benzenesulfonyl aniline derivatives.
Applications of Sulfonamide Scaffolds in Catalysis and Organic Synthesis
Sulfonamides as Chiral Ligands in Asymmetric Catalysis
The development of asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules, has greatly benefited from the use of sulfonamide-based ligands. The sulfonamide moiety can be readily incorporated into larger molecular frameworks, and its nitrogen and oxygen atoms can coordinate with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
Mono- and bis-sulfonamide ligands have proven to be highly effective in a variety of enantioselective alkylation reactions. For instance, Trost's bis-sulfonamide ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, affording high enantioselectivities for a range of substrates. Similarly, chiral sulfonamide-containing ligands have been utilized in the enantioselective addition of dialkylzinc reagents to aldehydes.
A notable example involves the use of chiral N-monoprotected amino acids and their derivatives as ligands in copper-catalyzed asymmetric conjugate additions.
Table 1: Examples of Sulfonamide Ligands in Enantioselective Alkylation
| Ligand Type | Reaction Type | Metal Catalyst | Typical Enantiomeric Excess (ee) |
| Trost's Bis-sulfonamide | Asymmetric Allylic Alkylation | Palladium | >95% |
| Chiral Sulfonamide-Alcohol | Diethylzinc addition to Benzaldehyde | Titanium | Up to 98% |
| N-Sulfonylamino-alcohol | Dialkylzinc addition to Aldehydes | Titanium | 90-99% |
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, amines, and other reduced compounds. Sulfonamide-based ligands, particularly those derived from amino acids and diamines, have been instrumental in the development of highly efficient ruthenium, rhodium, and iridium catalysts for this transformation. The sulfonamide group often plays a dual role, acting as a coordinating ligand and a proton shuttle in the catalytic cycle.
Noyori's pioneering work in this area demonstrated the efficacy of N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a ligand in ruthenium-catalyzed ATH of ketones, achieving excellent enantioselectivities and high turnover numbers.
Beyond their use as ligands in metal-catalyzed reactions, sulfonamides can also function as organocatalysts. The acidic N-H proton of the sulfonamide can participate in hydrogen bonding, activating electrophiles and directing the approach of nucleophiles. This has been exploited in a variety of organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
For example, chiral sulfonamide-thiourea catalysts have been shown to be highly effective in the enantioselective Michael addition of various nucleophiles to nitroalkenes. The dual hydrogen-bonding capabilities of the thiourea (B124793) and sulfonamide moieties are crucial for the observed high levels of stereocontrol.
Table 2: Sulfonamide-Based Organocatalysts and Their Applications
| Catalyst Type | Reaction Type | Key Activation Mode |
| Chiral Sulfonamide-Thiourea | Michael Addition | Dual Hydrogen Bonding |
| Proline-Sulfonamide | Aldol Reaction | Enamine/Hydrogen Bonding |
| Cinchona Alkaloid-Sulfonamide | Conjugate Addition | Hydrogen Bonding/Brønsted Base |
Sulfonamides as Photoinduced Hydrogen-Atom Transfer (HAT) Catalysts
Recent advancements in photoredox catalysis have highlighted the potential of N-arylsulfonamides to act as photoinduced hydrogen-atom transfer (HAT) catalysts. Upon photoexcitation, these sulfonamides can enter an excited state with enhanced reactivity, enabling them to abstract hydrogen atoms from a variety of C-H bonds. This strategy has been applied to the functionalization of unactivated C-H bonds under mild reaction conditions.
The catalytic cycle typically involves the photoexcited sulfonamide abstracting a hydrogen atom to generate a carbon-centered radical, which can then undergo further transformations. The sulfonamide radical anion is subsequently regenerated, completing the catalytic cycle.
Chemo- and Regioselective Functionalization of C-H Bonds using Sulfonamide Activation
The sulfonamide group can serve as a directing group for the chemo- and regioselective functionalization of C-H bonds. By coordinating to a metal catalyst, the sulfonamide can position the catalyst in close proximity to a specific C-H bond, leading to its selective activation and subsequent functionalization. This approach has been widely used for the ortho-C-H functionalization of arenes.
Various transition metals, including palladium, rhodium, and ruthenium, have been employed in these directed C-H functionalization reactions, allowing for the introduction of a wide range of functional groups, such as aryl, alkyl, and halogen moieties.
Development of Novel Synthetic Methodologies utilizing Sulfonamide Activation
The unique reactivity of the sulfonamide group has spurred the development of novel synthetic methodologies. For instance, the use of sulfonamides as traceless activating groups has gained significant attention. In these strategies, the sulfonamide group facilitates a desired transformation and is subsequently removed, leaving no trace in the final product.
Furthermore, the sulfonamide moiety can be used to modulate the reactivity of adjacent functional groups, enabling transformations that would otherwise be challenging. The development of new sulfonamide-based reagents and building blocks continues to expand the synthetic chemist's toolbox.
Theoretical Frameworks for Elucidating Structure Function Relationships of Benzenesulfonyl Aniline Derivatives
Pharmacophore Modeling for Sulfonamide-Containing Compounds
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For sulfonamide-containing compounds like 3-(3-Chlorobenzenesulfonyl)aniline, this technique helps in designing new, potentially more effective molecules by focusing on key interaction points. nih.govrsc.org
A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.orgfrontiersin.org In the case of this compound, the sulfonamide group can act as a hydrogen bond acceptor (the oxygen atoms) and donor (the NH group), while the two aromatic rings (the aniline (B41778) and the 3-chlorophenyl group) serve as hydrophobic and aromatic features.
When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is an invaluable tool. creative-biolabs.com This approach involves analyzing a set of molecules with known activity against a specific target to deduce the common chemical features responsible for their biological effects. creative-biolabs.comnih.gov The process begins by generating multiple conformations for each active ligand to account for their flexibility. creative-biolabs.com These conformations are then superimposed to identify the shared pharmacophoric features, which are then assembled into a hypothesis model. creative-biolabs.com For benzenesulfonyl aniline derivatives, a training set of active compounds would be used to generate a model that captures the essential spatial arrangement of the sulfonamide moiety, the aromatic rings, and any key substituents. nih.govnih.gov
A typical ligand-based pharmacophore model for a series of sulfonamide inhibitors might include the features outlined in the table below.
| Pharmacophoric Feature | Potential Origin in this compound Structure | Role in Molecular Recognition |
| Hydrogen Bond Donor | Aniline -NH group | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's active site. |
| Hydrogen Bond Acceptor | Sulfonyl -SO2 group | The oxygen atoms can accept hydrogen bonds from donor groups (e.g., -NH or -OH) in the target. |
| Aromatic Ring | Aniline Ring | Participates in π-π stacking or hydrophobic interactions. |
| Aromatic/Hydrophobic Ring | 3-Chlorophenyl Ring | Engages in hydrophobic interactions and potential halogen-π interactions. The chlorine atom enhances hydrophobicity. |
This table represents a generalized model based on the chemical features of the compound.
When the crystal structure of a target protein complexed with a ligand is available, a structure-based pharmacophore model can be developed. nih.gov This method directly maps the key interaction points between the ligand and the amino acid residues in the protein's binding site. nih.gov For sulfonamides, which are known inhibitors of enzymes like carbonic anhydrases and various kinases, numerous co-crystal structures exist. researchgate.netnih.gov
The development process involves identifying crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions within the active site. nih.govnih.gov For instance, the sulfonamide group of a ligand is often observed coordinating with a metal ion (like zinc in carbonic anhydrase) or forming hydrogen bonds with backbone amides of the protein. nih.govnih.gov The aromatic rings, such as those in this compound, typically fit into hydrophobic pockets, making contact with nonpolar amino acid residues. nih.govnih.gov These observed interactions are then translated into pharmacophoric features, creating a highly accurate model that reflects the specific binding requirements of the target. nih.gov
A critical step in pharmacophore modeling is validation, which ensures that the generated model is both statistically significant and predictive. rsc.org Validation is typically performed using a test set of compounds that were not used in the model's creation. nih.gov This test set includes both active and inactive molecules. A successful model will correctly identify a high percentage of the active compounds (hits) while rejecting the inactive ones. researchgate.net
Several metrics are used to assess the quality of a pharmacophore model, including the enrichment factor (E) and the goodness of hit score (GH). researchgate.net The enrichment factor measures how much better the model is at finding actives compared to a random selection. The GH score provides a more complex evaluation of the model's ability to distinguish between active and inactive compounds. A GH score above 0.7 is generally considered indicative of a very good model. researchgate.net Another common validation method is the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate, with a larger area under the curve (AUC) indicating better model performance. researchgate.net
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). uomisan.edu.iqnih.gov This method is instrumental in studying the interactions of benzenesulfonyl aniline derivatives with their biological targets, providing insights into binding affinity and mode. nih.govresearchgate.net
Docking simulations can reveal the specific binding mode of a ligand like this compound within a protein's active site. The analysis focuses on identifying key non-covalent interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen Bonds: The sulfonamide group is a prime candidate for hydrogen bonding. nih.govnih.gov The NH moiety can act as a hydrogen bond donor, while the two sulfonyl oxygens act as acceptors. acs.orgnih.gov
Hydrophobic Interactions: The aromatic rings of the benzenesulfonyl aniline scaffold are hydrophobic and tend to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine in the target's binding pocket. nih.govacs.org
Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group can form a coordination bond with the active site zinc ion. nih.govnih.gov
A study of various sulfonamide derivatives binding to carbonic anhydrase II highlighted the primary role of the sulfonamide group in coordinating with the active site zinc ion, while secondary interactions, including those with hydrophobic patches, fine-tune the binding affinity. nih.gov
| Interaction Type | Structural Component of this compound | Example Interacting Protein Residue |
| Hydrogen Bond (Donor) | Aniline -NH | Aspartate, Glutamate (side chain carbonyl) |
| Hydrogen Bond (Acceptor) | Sulfonyl -SO2 | Serine, Threonine (hydroxyl group); Arginine, Lysine (amine group) |
| Hydrophobic Interaction | Phenyl rings | Leucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | 3-Chloro substituent | Electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. |
This table provides illustrative examples of potential interactions.
Sulfonamide derivatives are typically flexible molecules due to the rotatable bonds in their structure, particularly around the sulfonyl group. This flexibility allows them to adopt different three-dimensional shapes, or conformations. Molecular docking and molecular dynamics simulations can shed light on the conformational changes that occur when a ligand like this compound binds to its target. acs.org
Upon entering a protein's binding site, the ligand may undergo a conformational adjustment to achieve a better fit, a phenomenon known as "induced fit." This can involve rotations around the sulfur-carbon and sulfur-nitrogen bonds to optimize the orientation of the aromatic rings and the hydrogen bonding groups. acs.orgnih.gov Conversely, the protein's active site may also adjust its shape to accommodate the ligand. While some studies on sulfonamide analogues have reported no major conformational changes upon binding, others have observed significant alterations in the protein's secondary structure, such as a loss of α-helicity. acs.orgnih.gov These conformational changes are critical for achieving a stable and high-affinity binding state.
Future Research Horizons in this compound Chemistry
The landscape of chemical research is continually evolving, driven by the dual needs for functional innovation and sustainable practices. Within this landscape, the study of specific molecular scaffolds like this compound offers a fertile ground for advancements with potential impacts across materials science, pharmaceuticals, and agrochemicals. As researchers look to the future, several key directions are emerging that promise to unlock the full potential of this and related benzenesulfonyl aniline structures. These avenues of exploration focus on more efficient and environmentally benign synthesis, deeper structural understanding through advanced analytical techniques, accelerated discovery of new forms and functions, and the integration of powerful computational tools to guide and predict molecular behavior.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-Chlorobenzenesulfonyl)aniline, and how can purity be maximized?
Methodological Answer: A common approach involves sulfonation of 3-chloroaniline followed by chlorination. Key steps include:
- Reacting 3-chloroaniline with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
- Purification via recrystallization using ethanol/water mixtures to remove unreacted starting materials .
- Monitor reaction progress using thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in hexane:ethyl acetate 3:1).
- Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S, Cl) .
Q. How can the molecular structure of this compound be characterized experimentally?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm; the sulfonyl group deshields adjacent protons.
- ¹³C NMR : Sulfonyl carbon resonates at ~125–130 ppm.
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; NH stretch at ~3350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 265.03 (calculated for C₁₂H₉ClNO₂S) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Limits : Follow OSHA PEL (0.1 mg/m³ for aniline derivatives) and monitor air quality with gas detectors .
Advanced Research Questions
Q. How can researchers design experiments to study the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
- Nitration Studies : React the compound with HNO₃/H₂SO₄ at 0°C. Analyze product distribution via LC-MS to determine meta/para preference.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. Compare with experimental results .
- Isotopic Labeling : Introduce ¹³C at the sulfonyl group to track electronic effects via NMR .
Q. How should contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
Methodological Answer:
- Standardized Solubility Testing : Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Filter and quantify dissolved compound via gravimetric analysis.
- Controlled Variables : Ensure consistent temperature (±0.1°C) and solvent purity (HPLC-grade).
- Cross-Validation : Compare results with published data (e.g., PubChem, ECHA) and account for impurities (e.g., residual chloride) via ion chromatography .
Q. What strategies are effective for validating analytical methods to quantify trace impurities in this compound?
Methodological Answer:
- LC-MS/MS Validation :
- Linearity : Test 5–100 ppm range (R² ≥ 0.995).
- LOQ/LOD : Determine via signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products (e.g., hydrolyzed sulfonamide) .
- Interlaboratory Comparison : Share samples with accredited labs to verify reproducibility .
Q. How does the sulfonyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Screening : Test Pd(PPh₃)₄, XPhos Pd G3, and NiCl₂(dppe) catalysts in DMF/H₂O. Monitor yields via GC-MS.
- Electronic Effects : Compare reaction rates with non-sulfonylated analogs. Use Hammett plots to correlate substituent effects .
- Byproduct Analysis : Identify dehalogenation or sulfone reduction products using high-resolution mass spectrometry .
Q. What experimental approaches can elucidate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying substrate concentrations. Calculate IC₅₀ and Ki values.
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites. Validate with site-directed mutagenesis .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
